methyl (3S)-3-amino-3-(3,5-dichlorophenyl)propanoate hydrochloride
Overview
Description
Methyl (3S)-3-amino-3-(3,5-dichlorophenyl)propanoate hydrochloride is a chiral compound with significant potential in various scientific fields. This compound is characterized by the presence of an amino group, a dichlorophenyl group, and a propanoate ester, making it a versatile building block in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (3S)-3-amino-3-(3,5-dichlorophenyl)propanoate hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the 3,5-dichlorophenyl acetic acid.
Amidation: The 3,5-dichlorophenyl acetic acid is then converted to its corresponding amide using an appropriate amine under amidation conditions.
Reduction: The amide is reduced to the corresponding amine using a reducing agent such as lithium aluminum hydride (LiAlH4).
Esterification: The resulting amine is esterified with methanol in the presence of a catalyst like sulfuric acid to form the methyl ester.
Hydrochloride Formation: Finally, the methyl ester is treated with hydrochloric acid to obtain the hydrochloride salt of the compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve biocatalysis techniques to ensure high enantioselectivity and yield. Biocatalysts such as enzymes or whole-cell systems can be employed to achieve the desired stereochemistry and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
Methyl (3S)-3-amino-3-(3,5-dichlorophenyl)propanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4).
Substitution: The dichlorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like ammonia (NH3) or thiols (RSH) are used under basic conditions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Methyl (3S)-3-amino-3-(3,5-dichlorophenyl)propanoate hydrochloride has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: It is used in the study of enzyme-substrate interactions and protein-ligand binding.
Medicine: The compound is investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: It is utilized in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of methyl (3S)-3-amino-3-(3,5-dichlorophenyl)propanoate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the dichlorophenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
N-(3,5-dichlorophenyl)-4,5-dihydronaphtho[1,2-d]thiazol-2-amine: This compound also contains a dichlorophenyl group and exhibits similar biological activities.
3,5-Dichlorophenylhydrazine hydrochloride: Another compound with a dichlorophenyl group, used in the synthesis of anti-leukemic agents.
Uniqueness
Methyl (3S)-3-amino-3-(3,5-dichlorophenyl)propanoate hydrochloride is unique due to its chiral nature and the presence of both amino and ester functional groups, which provide versatility in chemical modifications and biological interactions.
Properties
IUPAC Name |
methyl (3S)-3-amino-3-(3,5-dichlorophenyl)propanoate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2NO2.ClH/c1-15-10(14)5-9(13)6-2-7(11)4-8(12)3-6;/h2-4,9H,5,13H2,1H3;1H/t9-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXGCQMRPAAXSKH-FVGYRXGTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(C1=CC(=CC(=C1)Cl)Cl)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C[C@@H](C1=CC(=CC(=C1)Cl)Cl)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1423040-66-7 | |
Record name | Benzenepropanoic acid, β-amino-3,5-dichloro-, methyl ester, hydrochloride (1:1), (βS)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1423040-66-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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